
5-(4-chlorobenzoyl)-4-hydroxy-6-(4-(methylthio)phenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorobenzoyl)-4-hydroxy-6-(4-(methylthio)phenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C19H16ClF3N2O3S and its molecular weight is 444.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitory Effects on Gene Expression
A study by Palanki et al. (2000) explored the structure-activity relationships of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives, which share a similar chemical framework with the compound . These derivatives were evaluated as inhibitors of NF-kappaB and AP-1 transcription factors, with a focus on improving oral bioavailability. The research demonstrated that certain modifications in the pyrimidine ring can maintain or enhance the inhibitory activity while potentially improving gastrointestinal permeability, indicating the therapeutic potential of such compounds in modulating gene expression (Palanki et al., 2000).
Crystal Packing and Polymorphism Studies
Another study by Panini et al. (2014) focused on polymorphism in biologically active dihydropyrimidinium hydrochloride derivatives, which are structurally related to the compound of interest. This research involved characterizing new polymorphs through single-crystal X-ray diffraction and analyzing the energetics associated with crystal packing. Understanding polymorphism and crystal packing in such compounds can have significant implications for their stability, formulation, and bioavailability, which are critical aspects in the development of pharmaceutical agents (Panini et al., 2014).
Synthetic Pathway Investigations
Fesenko et al. (2010) investigated the reaction pathway of a structurally similar compound, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with thiophenolates. The study revealed that the reaction could proceed through ring expansion or nucleophilic substitution, influenced by factors like reagent ratio, reaction time, and temperature. Such insights into the reactivity and synthetic pathways of these compounds can inform the design and synthesis of novel derivatives with potential biological or chemical utility (Fesenko et al., 2010).
Propiedades
IUPAC Name |
5-(4-chlorobenzoyl)-4-hydroxy-6-(4-methylsulfanylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O3S/c1-29-13-8-4-10(5-9-13)15-14(16(26)11-2-6-12(20)7-3-11)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDBEOMQHZLIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2419505.png)
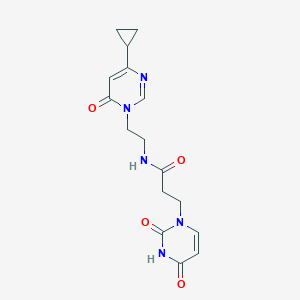
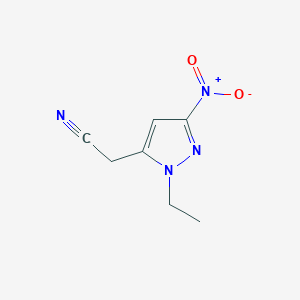

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419510.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide](/img/structure/B2419514.png)
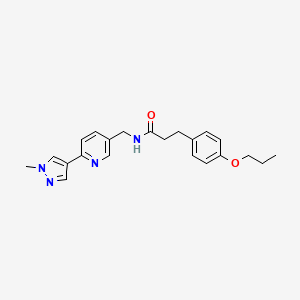

![1-[(2-Chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2419519.png)
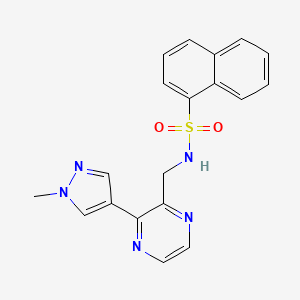
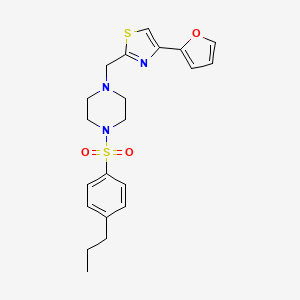
![Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2419524.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419525.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)
